

A Comparative Guide to Analytical Methods for Ranitidine Quantification

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Compound of Interest				
Compound Name:	Ranitidine			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly validated, simplified UV-Vis spectrophotometric method for the quantification of **ranitidine** against established Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as cost, speed, and sensitivity.

Introduction to Ranitidine Quantification

Ranitidine, a histamine H2-receptor antagonist, is widely used to treat and prevent ulcers in the stomach and intestines. Accurate and reliable quantification of ranitidine in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. While various analytical methods exist, the choice of method often depends on the specific requirements of the analysis, including the need for stability-indicating assays, the complexity of the sample matrix, and the available resources. This guide focuses on a recently validated, cost-effective UV-Vis spectrophotometric method and compares its performance with several established RP-HPLC methods.

Performance Comparison of Analytical Methods

The following tables summarize the quantitative performance data of the new UV-Vis spectrophotometric method and various RP-HPLC methods based on their validation



parameters as per the International Conference on Harmonisation (ICH) guidelines.

Table 1: Comparison of Linearity and Accuracy

Method	Linearity Range (μg/mL)	Correlation Coefficient (r²)	Accuracy (% Recovery)
New UV-Vis Spectrophotometry[1]	3.6 - 10.8	0.9999	98.24 - 102.11
RP-HPLC Method A[2]	3 - 150	> 0.999	99 - 102
RP-HPLC Method B[3]	50 - 202.5	Not Specified	98 - 102
RP-HPLC Method C[4]	80% to 120% of target conc.	> 0.999	99.5 - 100.04
RP-HPLC Method D[5]	30 - 70 (ppm)	Not Specified	Not Specified

Table 2: Comparison of Precision, LOD, and LOQ

Method	Precision (% RSD)	Limit of Detection (LOD) (µg/mL)	Limit of Quantification (LOQ) (µg/mL)
New UV-Vis Spectrophotometry[1]	< 2%	Not Specified	Not Specified
RP-HPLC Method A[2]	< 3%	1.17	3.55
RP-HPLC Method B[3]	< 2.0	Not Specified	Not Specified
RP-HPLC Method C[4]	< 1.23	Not Specified	Not Specified
RP-HPLC Method D[5]	Not Specified	Not Specified	Not Specified



Experimental Protocols

This section provides a detailed methodology for the new UV-Vis spectrophotometric method and a representative RP-HPLC method.

New UV-Vis Spectrophotometric Method

This method is highlighted for its simplicity, speed, and cost-effectiveness, using water as a solvent.[1]

- 1. Instrumentation:
- UV-Visible spectrophotometer (e.g., Shimadzu 3600 plus)
- Analytical balance
- Centrifuge
- 2. Reagents and Materials:
- Ranitidine hydrochloride reference standard
- Ranitidine hydrochloride tablets
- Purified water
- 3. Standard Solution Preparation:
- Accurately weigh 37.5 mg of ranitidine hydrochloride reference standard and transfer it to a 25 mL amber volumetric flask.
- Dissolve and dilute to volume with purified water to obtain a stock solution.
- Dilute 1 mL of this stock solution to 50 mL with water to get a mother stock solution with a concentration of 0.03 mg/mL.
- 4. Sample Preparation:
- Weigh and powder 20 tablets.



- Transfer a quantity of powder equivalent to 150 mg of ranitidine to a 100 mL volumetric flask.
- Add about 70 mL of water, sonicate for 15 minutes, cool, and dilute to volume with water.
- Filter the solution.
- Dilute an appropriate aliquot of the filtrate with water to obtain a final concentration within the linearity range.

5. Analysis:

- Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax) against water as a blank.
- Calculate the concentration of ranitidine in the sample.

Representative RP-HPLC Method

This method is a robust and widely used technique for the quantification of ranitidine.[2]

- 1. Instrumentation:
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 column (e.g., 250 mm × 4.6 mm, 5 μm)
- 2. Reagents and Materials:
- Ranitidine hydrochloride reference standard
- Ranitidine hydrochloride tablets
- Methanol (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)
- Orthophosphoric acid (OPA)

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3. Mobile Phase Preparation:

• Prepare a buffer of potassium dihydrogen orthophosphate.

• Mix methanol and the phosphate buffer (e.g., in a 65:35 v/v ratio).

• Adjust the pH of the mobile phase (e.g., to 3.0 with 1% OPA).

Filter and degas the mobile phase before use.

4. Standard Solution Preparation:

Accurately weigh about 10 mg of ranitidine hydrochloride reference standard into a 10 mL

volumetric flask.

Dissolve in and dilute to volume with methanol to get a stock solution of 1000 μg/mL.

• Further dilute this stock solution with the mobile phase to obtain the desired concentrations

for the calibration curve.

5. Sample Preparation:

Weigh and powder 20 tablets.

• Transfer an amount of powder equivalent to 180 mg of ranitidine into a 50 mL volumetric

flask.

• Add methanol, sonicate to dissolve, and dilute to volume with methanol.

• Filter the solution.

• Dilute an aliquot of the filtrate with the mobile phase to a final concentration within the

linearity range.

6. Chromatographic Conditions:

Flow rate: 1.0 mL/min

Detection wavelength: 227 nm

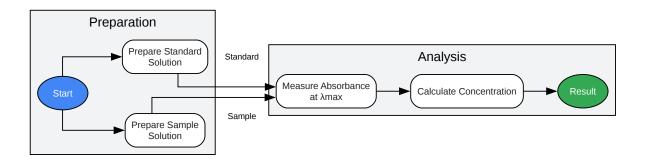


Injection volume: 20 μL

· Column temperature: Ambient

Methodology Visualization

The following diagrams illustrate the workflows for the new UV-Vis spectrophotometric method.



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Caption: Workflow for the new UV-Vis spectrophotometric method.

This guide demonstrates that while RP-HPLC methods offer high sensitivity and specificity, the new UV-Vis spectrophotometric method provides a simpler, more cost-effective, and faster alternative for the routine quality control analysis of **ranitidine** in solid dosage forms. The choice of method should be based on the specific analytical requirements and available resources.

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